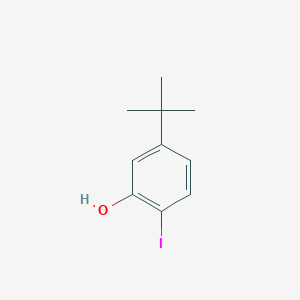

5-Tert-butyl-2-iodophenol

描述

Structure

3D Structure

属性

IUPAC Name |

5-tert-butyl-2-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IO/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYVTCLXNSGLFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501312499 | |

| Record name | 5-tert-Butyl-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20942-70-5 | |

| Record name | 5-tert-Butyl-2-iodophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20942-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-Butyl-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Advanced Synthetic Routes for 5 Tert Butyl 2 Iodophenol

Regioselective Iodination Strategies of Phenols

The introduction of an iodine atom specifically at the ortho-position to the hydroxyl group of a phenol (B47542) is a critical step in the synthesis of 5-tert-butyl-2-iodophenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, which can lead to a mixture of products upon electrophilic substitution. Therefore, various strategies have been developed to enhance the selectivity for ortho-iodination.

Direct iodination of phenols involves the reaction of the phenol with an electrophilic iodine source. Several reagents and conditions have been explored to achieve high regioselectivity for the ortho position.

One common method involves the use of N-iodosuccinimide (NIS) in the presence of an acid catalyst. lookchem.comorganic-chemistry.org For instance, the iodination of various methoxy- or methyl-substituted aromatic compounds with NIS and a catalytic amount of trifluoroacetic acid has been shown to proceed with excellent yields under mild conditions. colab.ws The acidic conditions are believed to enhance the electrophilicity of the iodine and can influence the regioselectivity of the reaction. lookchem.com For deactivated aromatic compounds, stronger acids like sulfuric acid may be required to facilitate the iodination with NIS. researchgate.net

Another direct approach utilizes molecular iodine (I₂) in combination with an oxidizing agent. This method avoids the need for pre-functionalized iodinating agents. A mixture of iodine and hydrogen peroxide in water has been reported for the efficient and selective iodination of phenols. researchgate.net The reaction with iodine and tert-butyl hydroperoxide (TBHP) has also been explored for the difunctionalization of alkenes, showcasing the generation of electrophilic iodine species in situ. beilstein-journals.orgbeilstein-journals.orgorganic-chemistry.orgdoaj.org

The use of a morpholine-iodine complex is another known method for the iodination of phenols under mild basic conditions. In this case, the phenol directly attacks the iodine atoms in the complex. rsc.org

Table 1: Direct Iodination Approaches for Phenols

| Iodinating Reagent | Catalyst/Co-reagent | Typical Substrates | Key Features |

|---|---|---|---|

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (catalytic) | Electron-rich aromatics | Mild conditions, high yields |

| N-Iodosuccinimide (NIS) | Sulfuric acid | Deactivated aromatics | Requires stronger acid for activation |

| Iodine (I₂) | Hydrogen Peroxide (H₂O₂) | Phenols | Uses readily available reagents |

| Morpholine-Iodine Complex | Mild base | Phenols | Iodination proceeds via direct attack |

An alternative to direct iodination is a multi-step process involving the diazotization of an aminophenol followed by a Sandmeyer-type reaction. organic-chemistry.orgreddit.comnih.gov This indirect route offers a high degree of regioselectivity as the position of the iodine atom is predetermined by the location of the amino group. The general sequence involves the reduction of a nitrophenol to an aminophenol, followed by the conversion of the amino group into a diazonium salt, which is then displaced by iodide.

The synthesis of the precursor, 2-amino-5-tert-butylphenol, would be the initial step. While the direct synthesis of this specific aminophenol is not extensively detailed in the provided search results, analogous syntheses, such as that of 5-amino-2,4-di-tert-butylphenol, involve the reduction of the corresponding nitrophenol. chemicalbook.comgoogle.comtdcommons.org This reduction can be achieved using various methods, including catalytic hydrogenation with palladium on carbon (Pd/C) and a hydrogen source like hydrogen gas or ammonium (B1175870) formate. chemicalbook.comtdcommons.org

Once the aminophenol is obtained, it is treated with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium (e.g., sulfuric acid), to form the corresponding diazonium salt. This is followed by the introduction of a source of iodide, typically potassium iodide (KI), which displaces the diazonium group to yield the desired iodophenol. nih.gov The use of tert-butyl nitrite is also a common method for the diazotization step. nih.gov

The choice of iodination method significantly impacts the regioselectivity of the reaction, particularly in achieving the desired ortho-iodination of a para-substituted phenol like 4-tert-butylphenol (B1678320).

Direct iodination methods are often more straightforward but can suffer from a lack of complete regioselectivity. The hydroxyl group strongly directs electrophilic attack to both the ortho and para positions. Since the para position is already occupied by the tert-butyl group in the precursor, the competition is between the two equivalent ortho positions and potential side reactions. The use of bulky iodinating reagents or specific catalysts can enhance ortho-selectivity. For instance, treatment of a phenol with thallium(I) acetate (B1210297) and iodine has been shown to allow for selective ortho-iodination. rsc.org The mechanism is thought to involve coordination between the metal and the phenolic oxygen, directing the iodine to the adjacent position. The iodination of phenol in aqueous solution has been observed to preferentially lead to substitution in the ortho position over the para position. dtu.dk

In contrast, indirect iodination via the Sandmeyer reaction offers superior regioselectivity. The position of the iodine atom is unequivocally determined by the initial placement of the amino group on the aromatic ring. This method, while involving more synthetic steps, provides a reliable route to a single, specific isomer.

Table 2: Comparison of Iodination Method Selectivity

| Method | Key Advantages | Key Disadvantages | Typical Ortho-Selectivity |

|---|---|---|---|

| Direct Iodination (e.g., NIS/Acid) | Fewer steps, readily available reagents. | Can lead to mixtures of isomers, requires optimization for high selectivity. | Moderate to high, dependent on substrate and conditions. |

| Direct Iodination (I₂/Oxidant) | Inexpensive reagents, environmentally benign options. | Selectivity can be variable, potential for over-iodination. | Generally favors ortho-substitution for phenols. |

| Indirect Iodination (Sandmeyer) | Excellent regioselectivity, yields a single isomer. | Multi-step process, may involve hazardous reagents (diazonium salts). | Excellent, determined by precursor synthesis. |

Precursor Synthesis and Functional Group Introduction for this compound

The synthesis of the target molecule is critically dependent on the efficient preparation of its key precursors and the strategic introduction of the necessary functional groups.

The primary precursor for the synthesis of this compound is 4-tert-butylphenol. This compound is synthesized on an industrial scale and is a common starting material in organic chemistry. chemrxiv.org

The most prevalent method for the synthesis of 4-tert-butylphenol is the Friedel-Crafts alkylation of phenol with an alkylating agent such as isobutylene (B52900) or tert-butanol (B103910) in the presence of an acid catalyst. chemrxiv.orgwikipedia.orgmt.comijarse.com Various catalysts can be employed, including Lewis acids like aluminum chloride (AlCl₃) and Brønsted acids such as sulfuric acid. mt.comresearchgate.net The reaction conditions, including temperature and catalyst choice, can influence the ratio of the desired para-substituted product to the ortho-substituted byproduct, 2-tert-butylphenol. chemrxiv.org The use of solid acid catalysts, such as zeolites, has also been explored to improve the selectivity and environmental profile of the reaction. ijarse.comresearchgate.net

Table 3: Synthesis of 4-tert-Butylphenol via Friedel-Crafts Alkylation

| Alkylating Agent | Catalyst | Temperature (°C) | Key Observations |

|---|---|---|---|

| Isobutylene | Aluminum phenoxide | 90-140 | Reaction carried out under pressure. |

| tert-Butyl Alcohol | Iron(III) chloride / Hydrochloric acid | 50 | Synergistic catalytic system. researchgate.net |

| tert-Butyl Alcohol | Deep Eutectic Solvents | Mild Conditions | Environmentally benign approach. researchgate.net |

| Isobutylene | Zeolites | Variable | Shape-selective catalysis can favor para-substitution. |

The introduction of the bulky tert-butyl group onto a phenolic ring is a cornerstone of this synthesis. The Friedel-Crafts alkylation is the most direct and widely used method. wikipedia.orgmt.com This electrophilic aromatic substitution reaction takes advantage of the electron-rich nature of the phenol ring. The choice of alkylating agent, either isobutylene or tert-butanol, and the catalyst are key parameters that can be adjusted to optimize the reaction. chemrxiv.orgijarse.com

An alternative, though less common, strategy would be to introduce the tert-butyl group onto a pre-iodinated phenol, such as 2-iodophenol. This would involve a Friedel-Crafts alkylation of the iodinated phenol. However, the presence of the deactivating iodine atom on the ring could make the subsequent alkylation more challenging and potentially affect the regioselectivity of the tert-butyl group introduction. The hydroxyl group would still direct the incoming electrophile to the ortho and para positions, but the electronic and steric effects of the iodine atom would also play a role.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity in the synthesis of this compound is contingent upon the meticulous control of several reaction parameters. These include the choice of solvent, the precise stoichiometry of the reagents, and the kinetic control of the reaction through temperature and addition rates.

The solvent plays a critical role in the iodination of phenols, as it must effectively dissolve the starting materials and reagents while facilitating the electrophilic substitution mechanism. Polar protic solvents are generally preferred for these reactions.

In a highly efficient documented synthesis, methanol (B129727) is employed as the solvent. researchgate.net Methanol is advantageous as it readily dissolves the starting material, 4-tert-butylphenol, as well as the source of iodide, sodium iodide. researchgate.net Its polar nature helps to stabilize the charged intermediates and transition states that are formed during the electrophilic aromatic substitution reaction, thereby promoting a favorable reaction rate.

The choice of solvent can significantly impact reaction efficiency and the product profile. The ideal solvent should be inert under the reaction conditions and allow for easy product isolation.

Table 1: Analysis of Potential Solvents for this compound Synthesis

| Solvent | Type | Rationale for Use | Potential Drawbacks |

| Methanol | Polar Protic | Excellent solubility for 4-tert-butylphenol and sodium iodide; facilitates stabilization of reaction intermediates. researchgate.net | Flammability; requires careful handling. |

| Water | Polar Protic | Non-flammable, environmentally benign; can be used in aqueous reagent solutions. | Lower solubility of the organic substrate (4-tert-butylphenol) may lead to a heterogeneous mixture and slower reaction rates. |

| Acetic Acid | Polar Protic | Can act as both a solvent and a catalyst (acid catalysis); good solvent for many organic compounds. | Can be corrosive; may participate in side reactions; more difficult to remove during workup. |

| Dichloromethane | Aprotic | Good solubility for organic compounds; relatively low boiling point for easy removal. | May not be polar enough to effectively stabilize ionic intermediates; environmental and health concerns. |

The kinetics of phenol iodination are typically first-order with respect to both the phenol and the active iodinating species. The reaction proceeds via an electrophilic attack on the electron-rich aromatic ring. For the synthesis of this compound from 4-tert-butylphenol, a common and effective method involves the in situ generation of an electrophilic iodine species.

One established method utilizes sodium iodide (NaI) as the iodine source and an oxidizing agent, such as sodium hypochlorite (B82951) (NaOCl), to generate the active electrophile in the reaction mixture. researchgate.net The reaction is believed to proceed through the formation of hypoiodite (B1233010) or a related species which then iodinates the phenol.

The stoichiometry of the reagents is critical for maximizing the yield and minimizing the formation of byproducts, such as di-iodinated phenols. A slight excess of the iodinating reagents is often employed to ensure the complete conversion of the starting material. In a reported high-yield synthesis, the molar ratio of 4-tert-butylphenol to sodium iodide to sodium hypochlorite is approximately 1:1.1:1.1. researchgate.net This slight excess of NaI and NaOCl drives the reaction to completion.

Kinetic control is maintained by regulating the temperature and the rate of reagent addition. The reaction is typically initiated at a reduced temperature (e.g., 0°C) and the oxidant is added gradually to manage the exothermic nature of the reaction and prevent side reactions. researchgate.net After the initial addition, the reaction mixture is allowed to warm to room temperature to ensure the reaction proceeds to completion. researchgate.net

Table 2: Optimized Reaction Conditions for this compound Synthesis

| Parameter | Condition | Purpose |

| Starting Material | 4-tert-butylphenol | Substrate for iodination. |

| Iodine Source | Sodium Iodide (NaI) | Provides the iodine atom. researchgate.net |

| Oxidizing Agent | Sodium Hypochlorite (NaOCl) | Generates the electrophilic iodine species in situ. researchgate.net |

| Stoichiometry | ~1.1 equivalents of NaI and NaOCl per 1 equivalent of phenol | Ensures complete conversion of the starting material. researchgate.net |

| Solvent | Methanol | Dissolves reactants and facilitates the reaction. researchgate.net |

| Temperature | Initial addition at 0°C, then warming to room temperature | Controls reaction rate, manages exothermicity, and prevents byproduct formation. researchgate.net |

| Yield | ~96% | High efficiency of the optimized process. researchgate.net |

Following the synthesis and initial workup (which typically involves quenching the reaction, extraction with an organic solvent, and washing), purification is necessary to isolate this compound in high purity. While methods like distillation and recrystallization are viable, chromatographic techniques offer superior resolution for removing trace impurities and closely related byproducts.

Flash Column Chromatography is a standard and highly effective method for purifying substituted phenols. For this compound, a stationary phase of silica (B1680970) gel is typically used. The mobile phase, or eluent, is a mixture of non-polar and slightly more polar organic solvents. A common system would involve a gradient or isocratic elution with a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate or dichloromethane. The separation is based on the differential adsorption of the components onto the silica gel; the less polar compounds elute faster, while the more polar compounds (including the desired phenolic product) have longer retention times.

High-Performance Liquid Chromatography (HPLC) can be employed for analytical assessment of purity or for preparative-scale purification when very high purity is required. A reverse-phase system is common for phenolic compounds, utilizing a C18 (octadecylsilyl) modified silica stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to ensure the phenol remains protonated and sharp peaks are obtained.

Scalability and Industrial Feasibility of this compound Production

The industrial feasibility of a synthetic process is determined by factors such as the cost and availability of raw materials, the simplicity and safety of the procedure, reaction yield, energy consumption, and the ease of product isolation and purification.

The synthesis of this compound using 4-tert-butylphenol, sodium iodide, and sodium hypochlorite is highly amenable to large-scale production. researchgate.net

Cost-Effective Reagents: The starting materials are commodity chemicals. 4-tert-butylphenol is a widely produced industrial chemical, while sodium iodide and sodium hypochlorite (the active ingredient in household bleach) are inexpensive and readily available in bulk quantities. researchgate.net

Mild Reaction Conditions: The reaction proceeds at moderate temperatures (0°C to room temperature), which minimizes energy costs and eliminates the need for specialized high-pressure or high-temperature reactors. researchgate.net

High Yield: The reported yield of 96% is excellent for an industrial process, maximizing the output from a given quantity of starting materials and minimizing waste. researchgate.net

Process Simplicity: The "one-pot" nature of the synthesis, where reagents are added sequentially to a single reactor, simplifies the operational workflow and reduces capital equipment costs.

Standard Workup and Purification: The workup procedure involves standard industrial operations such as extraction, washing, and solvent stripping. Purification via distillation is a well-established, scalable technique suitable for handling large quantities of product.

Mechanistic Investigations of Reactions Involving 5 Tert Butyl 2 Iodophenol

Transition Metal-Catalyzed Coupling Reactions of 5-Tert-butyl-2-iodophenol

The carbon-iodine bond in this compound provides a reactive site for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming new carbon-carbon bonds. The presence of the hydroxyl and tert-butyl groups on the phenyl ring influences the electronic properties and steric environment of the molecule, which in turn affects its reactivity in these catalytic cycles. Palladium-catalyzed reactions, in particular, have been extensively utilized to transform aryl halides into more complex molecular architectures.

Palladium catalysis is a versatile tool for the functionalization of aryl iodides like this compound. These reactions typically proceed through a well-established catalytic cycle involving a palladium(0) active species that undergoes oxidative addition with the aryl iodide. The resulting arylpalladium(II) intermediate then participates in subsequent steps, such as transmetalation and reductive elimination, to yield the final coupled product and regenerate the palladium(0) catalyst. lumenlearning.comcsbsju.edu

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. nih.gov In the case of 2-iodophenols, this reaction can be followed by an intramolecular cyclization to produce benzofurans, which are important heterocyclic motifs in many natural products and pharmaceuticals. nih.govlookchem.com The reaction of this compound with a terminal alkyne, catalyzed by palladium and typically a copper co-catalyst, first yields a 2-alkynylphenol intermediate. This intermediate then undergoes cyclization to form a 5-tert-butyl-substituted benzofuran (B130515). nih.gov

The efficiency of the Sonogashira coupling is highly dependent on the choice of ligands and bases. Ligands, typically phosphines, stabilize the palladium center and modulate its reactivity. The combination of bulky and electron-rich ligands often leads to more efficient Sonogashira couplings. libretexts.org Bases are required to deprotonate the terminal alkyne, facilitating the formation of a copper acetylide intermediate which then participates in the transmetalation step. libretexts.org The choice of base can also influence reaction rates and yields, with common bases including amines like triethylamine (B128534) and inorganic bases such as potassium carbonate or cesium carbonate. researchgate.net

Optimization studies for the synthesis of 2,3-disubstituted benzo[b]furans from 2-bromophenoxy precursors identified Pd(OAc)₂, the ligand Xantphos, and the base K₃PO₄ in toluene (B28343) as highly effective conditions. organic-chemistry.org For the coupling of various aryl halides with alkynes, a combination of PdCl₂(PPh₃)₂ and tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been shown to be effective even under copper- and amine-free conditions. organic-chemistry.org

Table 1: General Conditions for Palladium-Catalyzed Sonogashira Coupling of Aryl Halides This table presents a summary of conditions generally applicable to Sonogashira reactions, as specific data for this compound is not detailed in the provided sources.

| Catalyst | Ligand | Base | Co-catalyst | Solvent | Temperature (°C) | Ref |

| Pd(OAc)₂ | Xantphos | K₃PO₄ | None | Toluene | 120 | organic-chemistry.org |

| Pd(PPh₃)₂Cl₂ | PPh₃ (part of complex) | Et₃N | CuI | THF/Et₃N | RT-Reflux | lookchem.com |

| PdCl₂(PPh₃)₂ | PPh₃ (part of complex) | TBAF | None | None (Solvent-free) | N/A | organic-chemistry.org |

| Pd(PPh₃)₄ | PPh₃ (part of complex) | Piperidine/NEt₃ | CuI | DMF | 50 | researchgate.net |

In the context of benzofuran synthesis from 2-iodophenols, the key regiochemical outcome is controlled by the intramolecular cyclization step. Following the initial Sonogashira coupling, the resulting 2-alkynylphenol intermediate undergoes cyclization. This process is typically a 5-exo-dig cyclization, which is electronically favored and leads to the formation of the five-membered furan (B31954) ring fused to the benzene (B151609) ring. organic-chemistry.org

For di-substituted substrates, the choice of catalyst and ligand can be crucial in controlling which site reacts. For instance, in di-iodinated purines, palladium catalysts with monodentate ligands favor coupling at the C2-position, while catalysts with bidentate ligands can switch the selectivity to the C8-position. rsc.org While this compound has only one iodo-substituent, the principle that ligands influence regioselectivity is a key aspect of palladium catalysis. The cyclization to form the benzofuran is generally highly regioselective, yielding the 5-tert-butyl-substituted benzofuran without significant formation of other isomers. organic-chemistry.orgnih.gov

The Suzuki-Miyaura coupling is a versatile and widely used cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. researchgate.netorgchemres.org This reaction is instrumental in the synthesis of biaryls, which are common structures in pharmaceuticals and advanced materials. nih.govchemrxiv.org In this context, this compound can be coupled with an arylboronic acid or one of its derivatives in the presence of a palladium catalyst and a base.

The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron-containing reagents. nih.gov The base, often potassium carbonate or potassium phosphate, plays a crucial role in activating the organoboron species to facilitate the transmetalation step. nih.govnih.gov The steric hindrance from the tert-butyl group and the electronic influence of the hydroxyl group on this compound would be expected to affect the reaction kinetics, but the C-I bond remains a highly active site for the initial oxidative addition step.

Palladium-catalyzed cross-coupling reactions, including the Sonogashira and Suzuki-Miyaura couplings, generally proceed via a common mechanistic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. lumenlearning.comnih.govwildlife-biodiversity.com

Oxidative Addition : The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex. csbsju.edu This step involves the cleavage of the carbon-iodine bond and the formation of a new organopalladium(II) intermediate. nih.gov This step increases the oxidation state of palladium from 0 to +2. nih.gov The rate of oxidative addition is dependent on the strength of the C-X bond, with C-I bonds being the most reactive among halogens. nih.govchemrxiv.org

Reductive Elimination : This is the final step of the cycle, where the two organic ligands on the palladium(II) complex couple and are expelled as the final product (the substituted benzofuran or biaryl). princeton.edu This process forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.govresearchgate.net

This three-step cycle (oxidative addition, transmetalation, reductive elimination) forms the fundamental framework for understanding the reactivity of this compound in a wide range of palladium-catalyzed transformations. lumenlearning.com

Sonogashira Coupling with Alkynes for Benzofuran Synthesis

Nickel-Catalyzed Reactions of this compound

Nickel has emerged as an attractive alternative to palladium in cross-coupling reactions due to its lower cost, greater abundance, and unique catalytic properties. rsc.org For substrates like this compound, nickel catalysis offers efficient pathways for C-C bond formation.

The synthesis of benzo[b]furan derivatives from 2-iodophenols can be achieved through a tandem process that begins with a Sonogashira cross-coupling reaction, followed by an intramolecular cyclization. While a direct, one-pot nickel-catalyzed tandem reaction for this specific transformation is not extensively documented, the mechanism can be understood as a two-step sequence, both of which can be promoted by nickel catalysts.

Step 1: Sonogashira Coupling: The first step involves the nickel-catalyzed Sonogashira coupling of this compound with a terminal alkyne. The catalytic cycle is believed to be analogous to the more common palladium-catalyzed version. It initiates with the oxidative addition of the aryl iodide to a Ni(0) species, forming a Ni(II) intermediate. Subsequent reaction with the alkyne, typically activated by a co-catalyst or base, leads to a nickel-alkynyl complex. Reductive elimination then yields the 2-alkynylphenol product and regenerates the active Ni(0) catalyst. nih.gov The use of a copper co-catalyst can facilitate the deprotonation of the alkyne. researchgate.netkit.edu

Step 2: Intramolecular Cyclization: The resulting 2-alkynylphenol intermediate can then undergo an intramolecular cyclization to form the benzo[b]furan ring. This step can be catalyzed by various transition metals, including nickel, or can proceed under base-catalyzed, metal-free conditions. beilstein-journals.orgnih.gov In a nickel-catalyzed pathway, the reaction can be viewed as an intramolecular carbometalation or Heck-type reaction, where the phenolic oxygen attacks the alkyne, guided by the nickel center. beilstein-journals.org Alternatively, strong bases can deprotonate the phenol (B47542), and the resulting phenolate (B1203915) attacks the alkyne in an intramolecular nucleophilic addition, a process that can be facilitated by cesium carbonate. nih.govresearchgate.net

Both nickel and palladium are effective catalysts for Sonogashira cross-coupling reactions, but they exhibit important differences in reactivity, cost, and stability.

Palladium has been the dominant catalyst for Sonogashira reactions due to its high efficiency, broad functional group tolerance, and well-understood reaction mechanisms. escholarship.org However, the high cost and relative scarcity of palladium are significant drawbacks for large-scale industrial applications.

Nickel presents a more cost-effective and earth-abundant alternative. rsc.org Kinetically, nickel catalysts can exhibit higher reactivity, particularly for the activation of less reactive electrophiles like aryl chlorides, although aryl iodides are highly reactive with both metals. nih.gov However, nickel catalysis can sometimes be more sensitive to reaction conditions and may lead to more side reactions, such as alkyne homocoupling, if not properly controlled. Bimetallic Ni-Pd nanoparticle systems have been developed to leverage the advantages of both metals, achieving high catalytic activity while minimizing the amount of expensive palladium required. rsc.orgnsf.gov

| Feature | Nickel-Catalyzed Systems | Palladium-Catalyzed Systems |

|---|---|---|

| Cost & Abundance | Lower cost, more earth-abundant rsc.org | Higher cost, less abundant |

| Reactivity with Aryl Halides | High; effective for iodides, bromides, and some chlorides nih.gov | Very high for iodides and bromides; chlorides are more challenging |

| Toxicity | Generally considered less toxic than palladium | Higher toxicity concerns, requiring stringent removal from final products |

| Reaction Conditions | Can be sensitive; may require specific ligands and conditions to avoid side reactions researchgate.net | Generally robust and well-established conditions |

| Catalytic Cycle | Involves Ni(0)/Ni(II) catalytic cycle | Involves Pd(0)/Pd(II) catalytic cycle escholarship.org |

Radical Mechanisms in this compound Reactivity

Beyond two-electron ionic pathways, the carbon-iodine bond in this compound is susceptible to homolytic cleavage, opening up reaction pathways involving aryl radical intermediates. The C-I bond is the weakest of the carbon-halogen bonds, making aryl iodides common precursors for aryl radicals.

Generation of the 5-tert-butyl-2-hydroxyphenyl radical can be initiated under various conditions, including photolysis (UV light), or through single-electron transfer (SET) from a suitable reductant or catalyst. nih.gov Light-induced homolysis of the C-I bond can directly generate the aryl radical and an iodine radical. nih.gov Alternatively, an SET process from an electron donor (like sodium iodide assisted by light) to the aryl iodide can form a radical anion, which then rapidly fragments into the aryl radical and an iodide anion. acs.orgnih.gov

Once formed, the 5-tert-butyl-2-hydroxyphenyl radical is a highly reactive intermediate that can participate in a variety of transformations:

Hydrogen Atom Transfer (HAT): Aryl radicals can abstract a hydrogen atom from a donor molecule (e.g., solvent, alkane) to form 4-tert-butylphenol (B1678320). This process is thermodynamically favorable when abstracting from weaker C-H bonds. nih.gov

Addition to π-Systems: The radical can add to alkenes, alkynes, or arenes, initiating radical chain reactions or forming new C-C bonds.

Reaction with Molecular Oxygen: In the presence of oxygen, the aryl radical can be trapped to form a peroxy radical, which can undergo further reactions. acs.org

The generation of radical intermediates is a key consideration in the mechanistic landscape of this compound, offering synthetic routes that are complementary to traditional transition-metal-catalyzed cross-coupling reactions.

Base-Promoted Homolytic Aromatic Substitution (BHAS)

Base-Promoted Homolytic Aromatic Substitution (BHAS) represents a significant method for forming carbon-carbon bonds, particularly between aromatic moieties. nih.gov The reaction, as its name suggests, is initiated by a base, traditionally a strong one such as potassium tert-butoxide (t-BuOK), often under thermal conditions or microwave irradiation. nih.gov In the context of this compound, the BHAS mechanism would involve the deprotonation of a suitable pronucleophile by the base to generate a nucleophile. This species then engages in a process that leads to the formation of an aryl radical from the this compound.

The core of the BHAS mechanism involves a single electron transfer (SET) process that generates a radical anion from the aryl iodide. This intermediate is transient and rapidly undergoes fragmentation, cleaving the carbon-iodine bond to release an iodide anion and the corresponding 5-tert-butyl-2-hydroxyphenyl radical. This aryl radical is the key intermediate that propagates the substitution reaction.

Recent advancements have introduced milder reaction conditions through the use of photoredox catalysis, often employing transition metal complexes or organic dyes. nih.gov These photocatalytic systems can initiate the radical formation under visible light irradiation, avoiding the need for high temperatures. For instance, an iron(III)-NHC complex has been used in intramolecular BHAS reactions, where an excited photocatalyst facilitates the formation of radicals that activate the aryl halide. nih.gov Although the specific substrate this compound is not explicitly detailed in these studies, the general mechanism is applicable. The process typically involves a sacrificial electron donor, which, upon activation by the photocatalyst, transfers an electron to the aryl iodide, initiating the radical cascade. nih.gov Mechanistic studies have been crucial in understanding the complex network that controls the concentration and reactivity of the aryl radicals formed during the reaction. jiaolei.group

Electron Transfer Processes and Radical Intermediates

The formation of radical intermediates from this compound is central to its reactivity in BHAS and other radical-mediated pathways. The primary event is typically a single electron transfer (SET) to the this compound molecule. This electron transfer can be initiated by various means, including chemical reductants, electrochemical methods, or photoinduced processes. Upon accepting an electron, this compound forms a radical anion.

Ar-I + e⁻ → [Ar-I]•⁻

This radical anion is highly unstable and rapidly fragments, undergoing dissociation of the weak carbon-iodine bond to generate the 5-tert-butyl-2-hydroxyphenyl radical and an iodide ion.

[Ar-I]•⁻ → Ar• + I⁻

In addition to the aryl radical, the phenolic hydroxyl group can also participate in radical chemistry. Oxidation of the phenol moiety, for instance by peroxidase enzymes or other chemical oxidants, can lead to the formation of a phenoxy radical. nih.gov Electron spin resonance (ESR) spectroscopy studies on structurally related phenols, such as 2-tert-butyl-4-methoxyphenol (B74144) (BHA), have successfully detected these primary, unstable phenoxy free radicals. nih.gov The stability of phenoxy radicals is influenced by the substituents on the aromatic ring; ortho-disubstituted phenols tend to form more stable phenoxy radicals than ortho-monosubstituted ones. nih.gov In the case of this compound, the resulting phenoxy radical would be stabilized by the presence of the ortho-iodo and para-tert-butyl groups.

Electrophilic Aromatic Substitution Reactions of this compound

Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the combined directing and activating/deactivating effects of the three substituents: the hydroxyl (-OH) group, the tert-butyl (-C(CH₃)₃) group, and the iodine (-I) atom. The outcome of such reactions depends on the interplay between their electronic and steric influences.

The hydroxyl group is a powerful activating group and a strong ortho, para-director due to the resonance donation of its lone pair electrons into the aromatic ring. lkouniv.ac.in The tert-butyl group is a weak activating group, also directing incoming electrophiles to the ortho and para positions through an inductive effect and hyperconjugation. Conversely, the iodine atom is a deactivating group due to its inductive electron withdrawal, but it is also an ortho, para-director because its lone pairs can participate in resonance. libretexts.org

The regioselectivity of an EAS reaction on this compound is determined by these competing effects. The available positions for substitution are C4, C6, and C3.

Position 6 (ortho to -OH, meta to -tBu, meta to -I): This position is strongly activated by the ortho -OH group.

Position 4 (para to -OH, ortho to -tBu, meta to -I): This position is strongly activated by the para -OH group and also activated by the ortho -tBu group.

Position 3 (meta to -OH, meta to -tBu, ortho to -I): This position is deactivated by all three groups.

Therefore, substitution is expected to occur primarily at positions 4 and 6. The powerful directing effect of the hydroxyl group will dominate. Between positions 4 and 6, steric hindrance plays a crucial role. The bulky tert-butyl group adjacent to position 4 and the large iodine atom adjacent to the -OH group will influence the approach of the electrophile. For many electrophiles, substitution at position 4 might be sterically hindered by the adjacent tert-butyl group, potentially favoring substitution at position 6. However, the extreme activation provided by the -OH group at the para position (C4) often overcomes steric hindrance. The precise product distribution would depend on the size of the incoming electrophile and the specific reaction conditions.

| Substituent | Position | Electronic Effect | Directing Influence | Steric Hindrance |

|---|---|---|---|---|

| -OH | C1 | Strongly Activating (Resonance) | Ortho, Para | Moderate |

| -I | C2 | Deactivating (Inductive) | Ortho, Para | High |

| -C(CH₃)₃ | C5 | Weakly Activating (Inductive) | Ortho, Para | Very High |

Nucleophilic Aromatic Substitution Reactions of this compound

Nucleophilic aromatic substitution (SNAr) on this compound is mechanistically challenging under standard conditions. The classical SNAr mechanism proceeds via an addition-elimination pathway, which requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups, positioned ortho or para to the leaving group. youtube.comyoutube.com These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. libretexts.orgnih.gov

The ring of this compound lacks such strong EWGs. Instead, it possesses electron-donating groups (the -OH and tert-butyl groups), which destabilize the negatively charged intermediate required for the addition-elimination mechanism. Therefore, direct displacement of the iodide by a nucleophile via the classical SNAr pathway is highly unfavorable.

An alternative mechanism for unactivated aryl halides is the elimination-addition pathway, which proceeds through a highly reactive benzyne (B1209423) intermediate. libretexts.org This mechanism typically requires extremely strong bases (e.g., sodium amide) and harsh conditions to effect the elimination of H-I from the ring.

Advanced Functionalization Strategies for 5 Tert Butyl 2 Iodophenol Derivatives

Chemo- and Regioselective Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key functional handle in 5-tert-butyl-2-iodophenol, susceptible to a variety of transformations. Chemo- and regioselective modifications of this group are crucial for synthesizing derivatives with tailored properties and for protecting the hydroxyl group during subsequent reactions. Common modifications include O-alkylation and O-acylation to form ethers and esters, respectively.

The synthesis of tert-butyl ethers from phenols can be achieved under solvent-free conditions using tert-butyl bromide in the presence of a catalyst like basic lead carbonate. sci-hub.se This method has shown high yields for various substituted phenols. sci-hub.se Another approach involves the use of erbium(III) triflate as a reusable catalyst for the formation of tert-butyl ethers at room temperature without a solvent. organic-chemistry.org For the cleavage of such ethers, the same catalyst can be employed under microwave irradiation in methanol (B129727). organic-chemistry.org The use of magnesium perchlorate (B79767) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) also provides a mild method for the protection of alcohols as t-butyl ethers. researchgate.net

Esterification of phenols can be carried out using various methods. One-pot reactions with 1,1'-carbonyldiimidazole (B1668759) and a reactive halide under neutral conditions can produce esters in high yields. semanticscholar.org

These selective modifications of the phenolic hydroxyl group are fundamental steps in the multi-step synthesis of more complex molecules derived from this compound.

| Reaction | Reagents and Conditions | Product Type | Key Features |

|---|---|---|---|

| O-Alkylation (tert-butylation) | tert-butyl bromide, basic lead carbonate, solvent-free | tert-butyl ether | High yield, applicable to various substituted phenols. sci-hub.se |

| O-Alkylation (tert-butylation) | Er(OTf)₃, solvent-free, room temperature | tert-butyl ether | Reusable catalyst, eco-friendly. organic-chemistry.org |

| O-Alkylation (tert-butylation) | Mg(ClO₄)₂, Boc₂O | tert-butyl ether | Mild reaction conditions. researchgate.net |

| O-Acylation | 1,1'-carbonyldiimidazole, reactive halide | Ester | One-pot reaction, neutral conditions, high yield. semanticscholar.org |

Functionalization of the Aromatic Ring

The aromatic ring of this compound presents opportunities for further substitution, allowing for the introduction of new functional groups that can significantly alter the molecule's properties.

Direct C-H bond functionalization is a powerful tool for the atom-economical synthesis of complex molecules. For phenol (B47542) derivatives, the directing effect of the hydroxyl group typically favors electrophilic substitution at the ortho and para positions. However, recent advances have enabled more controlled and selective C-H functionalization.

Ortho-Functionalization : The phenolic hydroxyl group can direct metallation to the ortho position, facilitating the introduction of various substituents. For instance, copper-catalyzed ortho-selective C-H aminomethylation of free phenol derivatives has been achieved using N,N-dimethylbenzylamines. nih.gov

Meta-Functionalization : Achieving meta-selectivity in C-H functionalization of phenols is challenging due to the inherent ortho-, para-directing nature of the hydroxyl group. However, specialized directing groups and catalytic systems have been developed to overcome this challenge. For example, a combination of weakly coordinating auxiliaries and ligand acceleration has been used for the meta-selective C-H olefination of phenol derivatives. nih.gov

Para-Functionalization : While the para position is electronically activated, achieving selective functionalization can be competitive with the ortho positions. Specific strategies, such as oxidation-induced C-H functionalization of iodobenzenes, have been developed for para-selective reactions. rsc.org

The regioselectivity of these reactions is often governed by a combination of electronic effects, steric hindrance, and the nature of the catalyst and directing group employed. nih.govnih.govwikipedia.org

| Position | Strategy | Example Reaction | Catalyst/Reagents |

|---|---|---|---|

| ortho | Directing group-assisted C-H activation | Aminomethylation | Copper catalyst, N,N-dimethylbenzylamines nih.gov |

| meta | Weakly coordinating auxiliaries and ligand acceleration | Olefination | Palladium catalyst nih.gov |

| para | Oxidation-induced C-H functionalization | Arylation | Not specified rsc.org |

The iodide at the C2 position is a versatile functional group that can be readily transformed through various cross-coupling reactions, providing a powerful method for constructing C-C and C-heteroatom bonds. The reactivity of the C-I bond is generally higher than that of C-Br or C-Cl bonds in palladium-catalyzed reactions, allowing for selective transformations.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the aryl iodide with an organoboron reagent, catalyzed by a palladium complex. It is a widely used method for forming biaryl linkages. The site-selectivity in polyhalogenated substrates can often be controlled by the choice of catalyst and reaction conditions. nih.gov

Sonogashira Coupling : This reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. It is a key method for synthesizing arylalkynes. The reaction can be carried out under mild conditions, and copper-free versions have also been developed to avoid homocoupling of the alkyne. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov

Heck Reaction : This reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene. It is a valuable tool for the formation of substituted alkenes. The regioselectivity of the Heck reaction can be influenced by whether a neutral or cationic palladium complex is used. organic-chemistry.orgmdpi.comnih.govlibretexts.org

The choice of catalyst, ligands, base, and solvent is critical in controlling the outcome and efficiency of these cross-coupling reactions.

| Reaction | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron reagent | Palladium complex | Biaryl |

| Sonogashira Coupling | Terminal alkyne | Palladium complex and Copper(I) co-catalyst | Arylalkyne |

| Heck Reaction | Alkene | Palladium complex | Substituted alkene |

Synthesis of Heterocyclic Compounds from this compound

The strategic placement of functional groups in this compound and its derivatives makes it an excellent precursor for the synthesis of various heterocyclic compounds, particularly those containing oxygen.

Benzofurans are important structural motifs in many natural products and pharmaceuticals. Intramolecular cyclization of suitably substituted 2-iodophenols is a common and effective strategy for their synthesis. For instance, the coupling of o-iodophenols with terminal alkynes followed by intramolecular cyclization can lead to 2-substituted benzofurans. researchgate.net A transition-metal-free method for benzofuran (B130515) synthesis has also been developed via potassium t-butoxide promoted intramolecular cyclization of o-bromobenzylketones. researchgate.net A recent study reported the synthesis of a 3,3′-diiodo-2,2′-bibenzofuran derivative, specifically 5-tert-butyl-2-(5-tert-butyl-3-iodo-benzofuran-2-yl)-3-iodobenzofuran, through an iodine electrophilic cyclization reaction. researchgate.net

Furo-pyridines are another class of heterocyclic compounds with significant biological activity. Their synthesis can be achieved through various strategies. One approach involves the coupling of a substituted hydroxypyridine with a terminal alkyne, followed by intramolecular cyclization. For example, 2-substituted furo[3,2-b]pyridines have been synthesized via a palladium/copper-catalyzed coupling of 3-chloro-2-hydroxypyridine (B189369) with terminal alkynes under ultrasound irradiation. researchgate.net Tandem cyclization of methyl 2-[(cyanophenoxy)methyl]-3-furoates, derived from salicylonitriles, can produce benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones. researchgate.net

Beyond benzofurans and furo-pyridines, this compound derivatives can serve as building blocks for a wider range of oxygen-containing heterocycles. Intramolecular O-H insertion and Wolff rearrangement of α-diazocarbonyl compounds are methods used to synthesize tetrahydrofuran (B95107) and γ-butyrolactone derivatives, respectively. lookchem.com Iodine-mediated electrophilic cyclization of alkynes is a general and powerful method for the synthesis of various iodofunctionalized heterocycles under mild conditions. rsc.org The interaction of 2H-furo[3,2-b]pyran-2-ones with different nitrogen-containing nucleophiles can lead to either 2H-furo[3,2-b]pyran-2,7(3H)-diones or undergo recyclization to form pyrazolones, demonstrating the versatility of furan-based precursors in heterocyclic synthesis. beilstein-journals.orgbeilstein-journals.org

Sulfur- and Nitrogen-Containing Heterocycles (e.g., Benzo[b]thiophenes, Benzotriazoles)

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science. Derivatives of this compound serve as valuable precursors for the construction of benzo[b]thiophenes and benzotriazoles, classes of compounds with significant biological and electronic properties.

Benzo[b]thiophenes:

The construction of the benzo[b]thiophene scaffold from this compound derivatives can be achieved through transition metal-catalyzed cross-coupling reactions. Both palladium and copper-based catalytic systems have proven effective in the formation of the critical C-S bond that defines the thiophene (B33073) ring.

One common strategy involves the palladium-catalyzed coupling of a this compound derivative with a suitable thiol partner. The reaction typically proceeds via an initial oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by reaction with the thiol and subsequent reductive elimination to form the C-S bond and regenerate the catalyst. Intramolecular cyclization then leads to the desired benzo[b]thiophene.

Alternatively, copper-catalyzed methods offer a complementary approach. For instance, a copper-catalyzed reaction between a 3-(4-tert-butyl-2-hydroxyphenyl)-1-arylpropan-1-one (derived from this compound) and a sulfur source like potassium sulfide (B99878) can yield 2-acylbenzo[b]thiophenes. nih.gov This process is believed to involve the formation of a dihydrobenzo[b]thiophene intermediate.

A general representation of these synthetic pathways is depicted below:

Table 1: Synthetic Routes to 5-tert-butyl-benzo[b]thiophene Derivatives

| Catalyst System | Reactants | General Reaction Scheme |

| Palladium-based | This compound derivative, Thiol | Ar-I + R-SH --(Pd catalyst)--> Ar-S-R --(cyclization)--> Benzo[b]thiophene |

| Copper-based | Derivative of this compound, Sulfur source (e.g., K₂S) | Ar-I + S²⁻ --(Cu catalyst)--> Intermediate --(cyclization)--> Benzo[b]thiophene |

Note: The table provides a generalized overview of the synthetic strategies.

Benzotriazoles:

The synthesis of benzotriazoles from this compound derivatives is less direct and typically requires the conversion of the phenol into an ortho-diamine functionality. A plausible synthetic route would involve the transformation of the this compound into a 4-tert-butyl-2-aminophenol derivative. Subsequent introduction of a second amino group at the ortho position to the existing amine would yield a substituted o-phenylenediamine (B120857).

Once the o-phenylenediamine derivative is obtained, the final cyclization to form the benzotriazole (B28993) ring is straightforward. The most common method involves the reaction of the o-phenylenediamine with sodium nitrite (B80452) in the presence of an acid, such as acetic acid. gsconlinepress.compharmacyinfoline.comslideshare.net This in situ generation of nitrous acid leads to the diazotization of one of the amino groups, followed by a rapid intramolecular cyclization to furnish the stable benzotriazole ring system. pharmacyinfoline.com

This compound → ... → 4-tert-butyl-benzene-1,2-diamine derivative

Table 2: Key Step in Benzotriazole Synthesis from an o-Phenylenediamine Precursor

| Reactants | Reagents | Product |

| 4-tert-butyl-benzene-1,2-diamine derivative | Sodium nitrite, Acetic acid | 5-tert-butyl-1H-benzotriazole derivative |

Note: This table outlines the final cyclization step in the synthesis of a substituted benzotriazole.

Design and Synthesis of Ligands Incorporating the this compound Moiety

The unique electronic and steric properties of the this compound scaffold make it an attractive building block for the design and synthesis of novel ligands for transition metal catalysis. The bulky tert-butyl group can impart specific steric hindrance around a metal center, influencing the selectivity of catalytic reactions. The hydroxyl group can act as a coordinating group or be modified to introduce other donor atoms. Furthermore, the carbon-iodine bond provides a reactive handle for the introduction of phosphorus, nitrogen, or other coordinating moieties.

A prominent application of this scaffold is in the synthesis of phosphine (B1218219) ligands. Phosphines are a crucial class of ligands in organometallic chemistry, valued for their strong σ-donating and tunable π-accepting properties. nih.gov The synthesis of phosphine ligands derived from this compound can be achieved through a variety of methods, most commonly involving the reaction of a lithiated derivative with a chlorophosphine.

A typical synthetic approach would involve the protection of the phenolic hydroxyl group, followed by a lithium-halogen exchange reaction at the 2-position using an organolithium reagent such as n-butyllithium or tert-butyllithium. The resulting aryllithium species is a potent nucleophile that can readily react with a chlorophosphine (e.g., chlorodiphenylphosphine) to form the desired C-P bond. Subsequent deprotection of the hydroxyl group would yield the final phosphine-phenol ligand.

Table 3: General Synthesis of a Phosphine Ligand from this compound

| Step | Reactant | Reagents | Intermediate/Product |

| 1. Protection | This compound | Protecting group (e.g., TBDMSCl, Imidazole) | O-protected this compound |

| 2. Lithiation | O-protected this compound | Organolithium reagent (e.g., n-BuLi) | 2-lithio-O-protected-5-tert-butylphenol |

| 3. Phosphination | 2-lithio-O-protected-5-tert-butylphenol | Chlorophosphine (e.g., ClPPh₂) | O-protected-(2-diphenylphosphino)-5-tert-butylphenol |

| 4. Deprotection | O-protected-(2-diphenylphosphino)-5-tert-butylphenol | Deprotecting agent (e.g., TBAF) | (2-diphenylphosphino)-5-tert-butylphenol |

Note: This table illustrates a representative multi-step synthesis of a phosphine ligand.

The resulting phosphine-phenol ligands are bidentate and can coordinate to a metal center through both the phosphorus and oxygen atoms. The steric bulk of the tert-butyl group can create a specific pocket around the metal, potentially leading to high selectivity in catalytic applications such as cross-coupling reactions, hydrogenations, and hydroformylations. The design of these ligands allows for the fine-tuning of both steric and electronic properties by modifying the substituents on the phosphorus atom and the phenol ring.

Theoretical and Computational Studies of 5 Tert Butyl 2 Iodophenol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure. These calculations can predict a wide range of molecular attributes with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule (its geometry) and its electronic energy. By finding the geometry that corresponds to the lowest energy state, the most stable conformation of 5-tert-butyl-2-iodophenol can be determined.

A typical DFT calculation for this compound would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the distribution of electrons within the molecule. The output of such a calculation would provide key geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated via DFT)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-O | ~1.36 Å |

| Bond Length | O-H | ~0.96 Å |

| Bond Length | C-I | ~2.10 Å |

| Bond Angle | C-O-H | ~109° |

| Dihedral Angle | C-C-O-H | ~0° or 180° (planar or anti-planar) |

| Note: These values are illustrative and would need to be confirmed by actual DFT calculations on this compound. |

Computational methods can also predict the spectroscopic signatures of a molecule, which are invaluable for its identification and characterization.

NMR (Nuclear Magnetic Resonance) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on the calculated magnetic shielding of each nucleus, which is highly sensitive to the local electronic environment.

IR (Infrared) Spectroscopy: The vibrational frequencies of the molecule's chemical bonds can be calculated, corresponding to the absorption peaks in an IR spectrum. These frequencies are determined by the strength of the bonds and the mass of the atoms involved.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

| ¹H NMR | OH proton | ~5-6 ppm |

| ¹H NMR | Aromatic protons | ~6.5-7.5 ppm |

| ¹³C NMR | C-OH carbon | ~150-160 ppm |

| IR | O-H stretch | ~3600 cm⁻¹ |

| IR | C-I stretch | ~500-600 cm⁻¹ |

| Note: These are estimated values based on typical ranges for similar functional groups. |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions, known as the reaction mechanism. This involves mapping out the energy landscape of the reaction, including the identification of transition states and intermediates.

For reactions involving this compound, particularly those that are catalyzed, computational methods can be used to locate the transition state structures. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. By analyzing the geometry and energy of the transition state, insights into the factors that control the reaction's efficiency and selectivity can be gained.

Molecular Modeling of Intermolecular Interactions and Crystal Packing

While quantum chemical calculations focus on individual molecules, molecular modeling techniques can be used to study how multiple molecules of this compound interact with each other. This is particularly important for understanding the properties of the compound in its solid state.

Computational methods can predict how molecules of this compound will arrange themselves in a crystal lattice. This is achieved by exploring different possible packing arrangements and identifying the one with the lowest energy. These predictions can be compared with experimental data from X-ray crystallography. The study of a related dimer, 5-tert-butyl-2-(5-tert-butyl-3-iodo-benzofuran-2-yl)-3-iodobenzofuran, has provided insights into the crystal structure of similar molecules, which could inform modeling studies of this compound.

Understanding the intermolecular forces, such as hydrogen bonding and van der Waals interactions, that govern crystal packing is essential for predicting physical properties like melting point and solubility.

Structure-Reactivity Relationships and Predictive Modeling

The reactivity of this compound is intrinsically linked to the electronic and steric properties of its substituents: the hydroxyl (-OH), tert-butyl (-C(CH₃)₃), and iodo (-I) groups, and their positions on the benzene (B151609) ring. Understanding these relationships is crucial for predicting the compound's behavior in chemical reactions and its potential biological activity. Predictive modeling, often through Quantitative Structure-Activity Relationship (QSAR) studies, provides a framework for correlating these structural features with observed activities.

Electronic Effects of Substituents:

The electronic influence of a substituent on a benzene ring can be quantified using Hammett constants (σ). These constants describe the electron-donating or electron-withdrawing nature of a substituent at the meta (σm) and para (σp) positions.

The tert-butyl group is generally considered to be a weak electron-donating group through an inductive effect.

The iodo group exhibits a dual electronic nature; it is inductively electron-withdrawing but can act as a weak electron-donating group through resonance.

The hydroxyl group is a strong electron-donating group through resonance.

| Substituent | σm | σp |

|---|---|---|

| -C(CH₃)₃ | -0.10 | -0.20 |

| -I | 0.35 | 0.18 |

| -OH | 0.12 | -0.37 |

Steric Effects:

The bulky tert-butyl group at position 5 and the large iodine atom at position 2 introduce significant steric hindrance around the phenolic hydroxyl group and the adjacent ring carbons. This steric congestion can influence the regioselectivity of reactions, favoring attack at less hindered positions. For example, in reactions involving the hydroxyl group, the approach of bulky reagents may be impeded.

Predictive Modeling and QSAR:

Predictive modeling for compounds like this compound can be approached using QSAR methodologies. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological or chemical activity. The development of a QSAR model for this compound and related compounds would typically involve the following steps:

Data Set Collection: A dataset of structurally similar phenolic compounds with experimentally determined activities (e.g., enzyme inhibition, antioxidant capacity) would be compiled.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound. These can be broadly categorized as:

Electronic Descriptors: Hammett constants, dipole moment, partial charges.

Steric Descriptors: Molar refractivity, van der Waals volume.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Quantum Chemical Descriptors: Energies of frontier molecular orbitals (HOMO and LUMO), electrostatic potentials.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical relationship between the descriptors and the observed activity.

Model Validation: The predictive power of the developed model is rigorously assessed using internal and external validation techniques.

While specific QSAR models for this compound are not extensively reported in the public domain, the principles of QSAR applied to substituted phenols are well-established. For instance, the toxicity of phenols has been successfully modeled using descriptors related to hydrophobicity and electronic properties.

Illustrative Molecular Descriptors for QSAR:

| Descriptor Type | Example Descriptor | Relevance to this compound |

|---|---|---|

| Electronic | Hammett Constant (σ) | Quantifies the electron-donating/withdrawing effects of the tert-butyl and iodo groups. |

| Steric | Molar Refractivity (MR) | Reflects the volume and polarizability of the substituents. |

| Hydrophobic | LogP | Indicates the compound's partitioning between aqueous and lipid phases, crucial for biological activity. |

| Quantum Chemical | HOMO/LUMO Energies | Relate to the compound's ability to donate or accept electrons in reactions. |

Applications of 5 Tert Butyl 2 Iodophenol and Its Derivatives in Academic Research

Precursor for Advanced Organic Materials

The unique combination of functional groups in 5-tert-butyl-2-iodophenol makes it a promising monomer or precursor for the synthesis of advanced organic materials with tailored properties. While specific research on polymers derived directly from this compound is emerging, the known reactivity of iodophenols suggests their potential in creating novel polymers. For instance, the iodine and hydroxyl functionalities allow for participation in various polymerization reactions, such as polyether synthesis or as a comonomer in the preparation of conjugated polymers. The bulky tert-butyl group can impart desirable properties to the resulting materials, such as increased solubility, thermal stability, and specific morphological characteristics in the solid state. The iodine atom can also serve as a handle for post-polymerization modification, allowing for the fine-tuning of the material's properties.

| Polymerization Approach | Potential Role of this compound | Resulting Material Properties |

| Polyether Synthesis | Monomer or comonomer | Enhanced thermal stability, specific solubility profiles |

| Conjugated Polymers | Comonomer via cross-coupling reactions | Tunable electronic and optical properties |

| Post-polymerization Modification | Functional handle for introducing new groups | Tailored surface properties, introduction of specific functionalities |

Synthetic Intermediates in Complex Molecule Synthesis

The reactivity of this compound makes it a valuable intermediate in the synthesis of a wide array of complex organic molecules, from naturally occurring compounds to pharmaceutically active agents.

In the realm of total synthesis, chemists often seek out versatile building blocks that can be elaborated into complex natural product scaffolds. While direct applications of this compound in completed natural product syntheses are not yet widely reported, its structural motifs are present in various natural products. The hindered phenolic moiety is a common feature in many bioactive compounds. The ability to use the iodo group for carbon-carbon bond formation via cross-coupling reactions makes it a strategic precursor for constructing the carbon skeleton of complex natural products. For instance, hypervalent iodine reagents, which can be conceptually derived from iodophenols, have been instrumental in the dearomatization of phenols to create highly functionalized intermediates for natural product synthesis. frontiersin.org

The development of new agrochemicals and pharmaceuticals often relies on the efficient synthesis of key intermediates. This compound and its derivatives serve as important precursors in this context. For example, the related compound 2,4-di-tert-butyl-5-aminophenol is a key intermediate in the synthesis of Ivacaftor, a drug used to treat cystic fibrosis. While not a direct application of this compound, the synthesis of such multi-substituted phenols highlights the importance of this class of compounds in medicinal chemistry. The versatility of the iodophenol core allows for the introduction of various functional groups necessary for biological activity.

The synthesis of chiral ligands is crucial for the development of asymmetric catalysis, a field that enables the selective production of one enantiomer of a chiral molecule. Derivatives of this compound are valuable precursors for the synthesis of novel chiral ligands. The iodine atom can be readily converted into a phosphine (B1218219) group through reaction with a phosphinating agent, a common method for the preparation of phosphine ligands. nih.gov The sterically demanding tert-butyl group in proximity to the phosphorus atom can create a specific chiral environment around a metal center, influencing the stereochemical outcome of a catalytic reaction. These P,N-heterocyclic phosphine ligands have shown exceptional performance in organometallic catalysis. beilstein-journals.org

| Ligand Type | Synthetic Transformation from this compound | Potential Catalytic Application |

| Chiral Phosphine Ligands | Replacement of iodine with a phosphine group | Asymmetric hydrogenation, cross-coupling reactions |

| P,N-Heterocyclic Ligands | Multi-step synthesis involving the iodo and hydroxyl groups | Enantioselective C-C and C-N bond formation |

The study of receptors and their function is a cornerstone of drug discovery and neuroscience. Radioligands, which are molecules labeled with a radioactive isotope, are indispensable tools for visualizing and quantifying receptors in tissues. The iodine atom in this compound can be replaced with a radioactive isotope of iodine, such as Iodine-125, to create potent and specific radioligands. For example, a derivative of this compound has been successfully synthesized and labeled with Iodine-125 to produce a specific radioligand for the Transient Receptor Potential Canonical 5 (TRPC5) channel, which is implicated in neurological disorders. nih.gov This radioligand allows for the detailed study of TRPC5 receptor distribution and function. nih.gov

| Radioligand | Isotope | Application | Research Finding |

| [¹²⁵I]TZ66127 | Iodine-125 | TRPC5 Receptor Binding and Imaging | Showed high potential to serve as a radioligand for screening the binding activity of other new compounds towards TRPC5. nih.gov |

Agrochemical and Pharmaceutical Intermediate Development

Probes for Mechanistic Organic Chemistry

Understanding the detailed mechanisms of chemical reactions is fundamental to the development of new synthetic methods. Due to its specific electronic and steric properties, this compound and its derivatives can be employed as probes to elucidate reaction mechanisms. For instance, the steric hindrance provided by the tert-butyl group can influence the regioselectivity of reactions, providing insights into the transition state geometry. Furthermore, the iodine atom can participate in or influence radical reactions, and its presence can be used to study the kinetics and pathways of such processes. The oxidation of substituted phenols, including those with bulky groups, is a well-studied area where the nature of the substituent significantly impacts the reaction outcome, providing valuable mechanistic information. mdpi.com

Role in Polymer Chemistry and Materials Science

While direct research on the polymerization of this compound is not extensively documented, its structural features—a bulky tert-butyl group and a reactive iodinated phenolic ring—suggest a significant potential role for it and its derivatives in polymer chemistry and materials science. The influence of these functional groups on polymer properties can be inferred from studies on related compounds.

The incorporation of bulky side groups, such as the tert-butyl group, into a polymer backbone is a well-established strategy for modifying the physical and chemical properties of the resulting material. Research on derivatives like 2-amino-4-tert-butylphenol (B71990) has shown that the voluminous tert-butyl substituent can enhance the solubility and processability of polymers. ua.es This is attributed to the steric hindrance provided by the tert-butyl group, which disrupts chain packing and reduces intermolecular forces, leading to materials that are more readily dissolved or melt-processed.

Furthermore, the phenolic hydroxyl and iodo- functionalities offer reactive sites for various polymerization and post-polymerization modification reactions. The iodine atom, in particular, can serve as a leaving group in cross-coupling reactions, enabling the synthesis of novel polymer architectures.

One area where derivatives of tert-butyl phenols have been explored is in the modification of commercial polymers. For instance, the incorporation of 5-tert-butyl isophthalate (B1238265) units into poly(butylene terephthalate) (PBT) has been shown to alter its thermal and gas transport properties. researchgate.net The introduction of the tert-butyl group leads to a decrease in crystallinity and melting temperature, while the glass transition temperature increases. researchgate.net These changes are desirable for tuning the performance of the polyester (B1180765) for specific applications.

The following table summarizes the effect of incorporating 5-tert-butyl isophthalate units on the thermal properties of PBT copolyesters.

| Molar % of 5-tert-butyl isophthalate | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |

| 0 | 45 | 225 |

| 10 | 52 | 205 |

| 20 | 58 | 185 |

| 30 | 65 | 160 |

| 50 | 75 | - |

| 100 | 110 | - |

| Data synthesized from research on PBT copolyesters. researchgate.net |

Similarly, the gas permeability of these modified polyesters is also affected by the presence of the bulky tert-butyl group, which can increase the free volume within the polymer matrix, facilitating the transport of gas molecules.

The presence of the iodine atom on the aromatic ring of this compound opens up possibilities for its use in advanced polymerization techniques. For example, it could potentially be used as a monomer in transition-metal-catalyzed coupling polymerizations, such as Suzuki or Sonogashira reactions, to create conjugated polymers with interesting optical and electronic properties. The combination of the bulky tert-butyl group and the potential for creating extended conjugated systems could lead to materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Conclusion and Future Research Directions

Summary of Key Synthetic Advances and Mechanistic Understanding

The synthesis of 5-Tert-butyl-2-iodophenol primarily relies on the electrophilic iodination of 4-tert-butylphenol (B1678320). Achieving high regioselectivity for the ortho-position is a key challenge due to the activating nature of the hydroxyl group, which also directs to the other ortho-position.

Synthetic Methodologies:

A common and effective method involves the direct iodination of 4-tert-butylphenol using molecular iodine in the presence of an oxidizing agent. The choice of oxidant and reaction conditions is crucial for maximizing the yield of the desired 2-iodo isomer. For instance, the use of iodine with an oxidizing agent like hydrogen peroxide or a hypervalent iodine reagent can promote the formation of the ortho-iodinated product. researchgate.netresearchgate.net

A study on the iodination of phenol (B47542) revealed a general preference for ortho-substitution in the initial step, which provides a basis for the selective synthesis of 2-iodophenols. nih.gov The steric bulk of the tert-butyl group at the para-position in 4-tert-butylphenol likely further enhances the selectivity for iodination at one of the ortho-positions.

Mechanistic Insights:

The mechanism of electrophilic aromatic iodination of phenols is believed to proceed through the formation of an electrophilic iodine species, which is then attacked by the electron-rich aromatic ring. Density Functional Theory (DFT) studies on the electrophilic iodination of substituted phenols suggest that the reaction proceeds via a Wheland-type intermediate. nih.govresearchgate.netresearchgate.netrsc.org The stability of this intermediate is influenced by the substituents on the aromatic ring, which in turn dictates the regioselectivity of the reaction. The electron-donating hydroxyl group strongly activates the ortho and para positions for electrophilic attack. In the case of 4-tert-butylphenol, the para position is blocked, directing the incoming electrophile to the ortho positions.

Interactive Table: Comparison of Synthetic Methods for Iodophenols.

| Method | Reagents | Key Features | Reference |

| Direct Iodination | I₂, Oxidizing Agent (e.g., H₂O₂) | Simple, direct approach. | researchgate.netresearchgate.net |

| Hypervalent Iodine Reagents | PhI(OAc)₂, I₂ | Mild conditions, good yields. | nih.gov |

| Catalytic Aerobic Oxyiodination | I₂, O₂, Catalyst (e.g., Cu(NO₃)₂) | Green chemistry approach, uses air as the oxidant. researchgate.net | researchgate.net |

Emerging Research Areas and Unexplored Reactivity Patterns

While the primary application of this compound lies in its utility as a precursor for cross-coupling reactions, emerging research is beginning to uncover its potential in other areas.

Cross-Coupling Reactions: